molecular formula C20H30N2O3 B2409219 Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate CAS No. 1797259-58-5

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate

Cat. No.: B2409219
CAS No.: 1797259-58-5
M. Wt: 346.471
InChI Key: AUWHWNBVZGSWRT-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate is a synthetic organic compound with the molecular formula C20H30N2O3 and a molecular weight of 346.47 g/mol . This compound is characterized by its complex structure, which includes a dimethylazepane ring and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated benzene derivatives and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{4-[(4,4-dimethylpiperidine-1-carbonyl)amino]phenyl}-2-methylpropanoate
  • Methyl 2-{4-[(4,4-dimethylmorpholine-1-carbonyl)amino]phenyl}-2-methylpropanoate

Uniqueness

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2)11-6-13-22(14-12-19)18(24)21-16-9-7-15(8-10-16)20(3,4)17(23)25-5/h7-10H,6,11-14H2,1-5H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWHWNBVZGSWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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